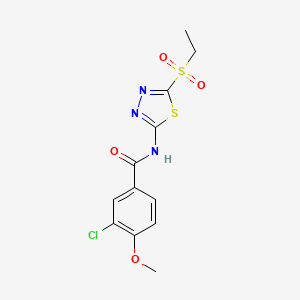![molecular formula C25H40N4O3 B12203630 Tert-butyl [4-({[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}carbamoyl)benzyl]carbamate](/img/structure/B12203630.png)
Tert-butyl [4-({[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}carbamoyl)benzyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl [4-({[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}carbamoyl)benzyl]carbamate is a complex organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a tert-butyl group, a piperazine ring, and a cyclohexyl moiety, making it structurally unique and functionally versatile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [4-({[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}carbamoyl)benzyl]carbamate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylpiperazine with cyclohexylmethyl chloride to form the intermediate, which is then reacted with benzyl isocyanate under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [4-({[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}carbamoyl)benzyl]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Tert-butyl [4-({[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}carbamoyl)benzyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-butyl [4-({[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}carbamoyl)benzyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target molecule and modulating biological pathways. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
- Tert-butyl 4-methyl-4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate
Uniqueness
Tert-butyl [4-({[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}carbamoyl)benzyl]carbamate is unique due to its specific structural features, such as the combination of a piperazine ring with a cyclohexyl moiety and a benzyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C25H40N4O3 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
tert-butyl N-[[4-[[1-(4-methylpiperazin-1-yl)cyclohexyl]methylcarbamoyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C25H40N4O3/c1-24(2,3)32-23(31)26-18-20-8-10-21(11-9-20)22(30)27-19-25(12-6-5-7-13-25)29-16-14-28(4)15-17-29/h8-11H,5-7,12-19H2,1-4H3,(H,26,31)(H,27,30) |
InChI Key |
DSJSBUZSMATFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2-{[(2Z)-3-[2-(4-fluorophenyl)ethyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid](/img/structure/B12203560.png)

![N-[(2E)-3-(2,4-difluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(4-fluorophenyl)acetamide](/img/structure/B12203572.png)
![N-(3,5-Dimethyl-[1,2,4]triazol-4-yl)-propionamide](/img/structure/B12203574.png)

![2-{(E)-[(4-ethoxyphenyl)imino]methyl}-4-methoxyphenol](/img/structure/B12203596.png)
![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methoxyphenyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B12203597.png)
![N-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12203601.png)
![N-(furan-2-ylmethyl)-3-(4-methoxyphenyl)-3-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}propanamide](/img/structure/B12203602.png)
![6-[(2,4-Dichlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B12203603.png)
![2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B12203618.png)
![3-{[6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}-1-ethyl-7-methyl[1,8]naphthyridin-4(1H)-one](/img/structure/B12203624.png)
![2-(2-methoxyphenyl)-N-[(2E)-3-(3-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide](/img/structure/B12203627.png)
